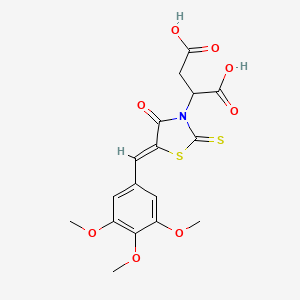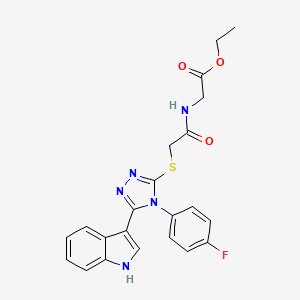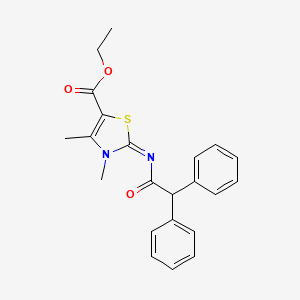![molecular formula C13H11ClN2O3S2 B2408030 2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid CAS No. 477867-80-4](/img/structure/B2408030.png)
2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 244.7 . It has a melting point of 100-102°C . The IUPAC name of the compound is “{ [2- (4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid” and its InChI code is "1S/C10H9ClO3S/c11-8-3-1-7 (2-4-8)9 (12)5-15-6-10 (13)14/h1-4H,5-6H2, (H,13,14)" .
Scientific Research Applications
Crystal Structure and Spectroscopic Characterization
The compound has been studied for its crystal structure and spectroscopic characterization, indicating its potential in material science and chemical engineering applications. Aydin et al. (2010) synthesized a similar compound and characterized it using elemental analyses, FT-IR, NMR spectroscopy, and X-ray diffraction, emphasizing its structural properties (Aydin, Akkurt, Uzun, Yıldırım, & Önkol, 2010).
Biological Activities and Antimicrobial Potential
This compound and its derivatives have been explored for various biological activities. One study by Rahman et al. (2005) synthesized novel compounds from 10-undecenoic acid hydrazide, demonstrating their structural assignment and biological assays, including antimicrobial potential (Rahman, Mukhtar, Ansari, & Lemiére, 2005). Similarly, Attimarad and Bagavant (1999) prepared derivatives showing good anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).
Applications in Organic Chemistry and Drug Synthesis
The compound's derivatives are used in synthesizing various pharmaceuticals. For instance, Nedolya et al. (2018) discussed its application in creating derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one, useful in organic chemistry and drug synthesis (Nedolya, Tarasova, Albanov, & Trofimov, 2018).
Anticancer Properties
Yushyn, Holota, and Lesyk (2022) utilized a pharmacophore hybridization approach to synthesize novel molecules with anticancer properties using derivatives of the compound (Yushyn, Holota, & Lesyk, 2022).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These suggest that the compound may have a broad range of potential targets.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Properties
IUPAC Name |
2-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S2/c14-9-3-1-8(2-4-9)10-5-21-13(15-10)16-11(17)6-20-7-12(18)19/h1-5H,6-7H2,(H,18,19)(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFJREWLZRQCCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[10,12-Dichloro-4-methyl-6-(4-methylphenyl)-1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-yl]benzaldehyde](/img/structure/B2407955.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)

![7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione](/img/structure/B2407958.png)

![5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407962.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2407964.png)

![2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B2407970.png)
